N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a benzo[d][1,2,3]thiadiazole moiety fused with a pyrrolidine ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of Benzo[d][1,2,3]thiadiazole: This can be achieved through the cyclization of o-phenylenediamine with sulfur and nitrous acid.
Attachment of Pyrrolidine Ring: The benzo[d][1,2,3]thiadiazole is then reacted with a suitable pyrrolidine derivative under conditions that facilitate nucleophilic substitution.
Formation of Carboxamide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide has several scientific research applications:
Organic Electronics: The compound’s electron-withdrawing properties make it useful in the development of organic light-emitting diodes (OLEDs) and organic solar cells.
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The benzo[d][1,2,3]thiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s binding affinity and specificity. The pyrrolidine ring and carboxamide group further modulate its interactions with biological targets, potentially affecting pathways involved in signal transduction, enzyme inhibition, or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,2,3]thiadiazole: A simpler compound that lacks the pyrrolidine and carboxamide groups.
Pyrrolidine-1-carboxamide: A compound that lacks the benzo[d][1,2,3]thiadiazole moiety.
N-(Benzo[d][1,2,3]thiadiazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a pyrrolidine ring.
Uniqueness
N-(Benzo[d][1,2,3]thiadiazol-5-yl)pyrrolidine-1-carboxamide is unique due to the combination of its structural components, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets or unique material properties.
Properties
IUPAC Name |
N-(1,2,3-benzothiadiazol-5-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(15-5-1-2-6-15)12-8-3-4-10-9(7-8)13-14-17-10/h3-4,7H,1-2,5-6H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIFGVVFZLEYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC3=C(C=C2)SN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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